Chlorure de Dibrospidium

Vue d'ensemble

Description

Le chlorure de dibrospidium, également connu sous le nom de spirobromine, est un composé de formule chimique C18H32Br2Cl2N4O2. Il s'agit d'un agent antinéoplasique alkylant qui a été étudié pour son potentiel à traiter le cancer des os. Le composé présente des propriétés anti-inflammatoires et antinéoplasiques .

Applications De Recherche Scientifique

Dibrospidium chloride has a wide range of scientific research applications, including:

Chemistry: The compound is used in various chemical reactions and studies due to its unique properties.

Biology: Dibrospidium chloride is investigated for its potential biological activities, including anti-inflammatory and anti-neoplastic effects.

Medicine: The compound is being studied as a potential treatment for bone cancer and other types of cancer due to its alkylating antineoplastic properties.

Industry: Dibrospidium chloride is used in the development of new drugs and therapeutic agents.

Mécanisme D'action

Dibrospidium Chloride, also known as Spirobromin, is a compound that has been investigated for its potential therapeutic properties . This article provides a comprehensive overview of the mechanism of action of Dibrospidium Chloride, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is known that dibrospidium chloride is an alkylating antineoplastic agent , which suggests that it likely targets DNA in cancer cells, causing damage that inhibits cell division and leads to cell death.

Mode of Action

As an alkylating agent, Dibrospidium Chloride likely works by adding an alkyl group to the guanine base of DNA, at the number 7 nitrogen atom of the purine ring . This alkylation damages the DNA, preventing the cancer cell from proliferating or leading to cell death .

Result of Action

Dibrospidium Chloride has potential anti-inflammatory and anti-neoplastic properties . It has been investigated for its potential to treat bone cancer . The compound’s alkylating action on DNA can lead to cell death, thereby reducing the proliferation of cancer cells.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Dibrospidium Chloride plays a significant role in biochemical reactions due to its alkylating properties. It interacts with various enzymes, proteins, and other biomolecules, primarily by forming covalent bonds with nucleophilic groups. This interaction leads to the inhibition of DNA replication and transcription, which is crucial for its antineoplastic activity . The compound’s ability to form cross-links within DNA strands disrupts the normal function of the DNA, leading to cell death. Dibrospidium Chloride also interacts with proteins involved in DNA repair mechanisms, further enhancing its cytotoxic effects .

Cellular Effects

Dibrospidium Chloride affects various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. The compound induces apoptosis in cancer cells by activating caspases and other apoptotic proteins . Additionally, Dibrospidium Chloride affects cell cycle regulation by causing cell cycle arrest at the G2/M phase, preventing cells from proliferating . This compound also impacts cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and increased oxidative stress .

Molecular Mechanism

The molecular mechanism of Dibrospidium Chloride involves its ability to form covalent bonds with DNA, leading to the formation of DNA adducts and cross-links . These modifications result in the inhibition of DNA replication and transcription, ultimately causing cell death. Dibrospidium Chloride also binds to and inhibits the activity of enzymes involved in DNA repair, such as DNA polymerases and topoisomerases . This inhibition further enhances the cytotoxic effects of the compound by preventing the repair of damaged DNA. Additionally, Dibrospidium Chloride can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dibrospidium Chloride change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a reduction in its efficacy . Long-term studies have shown that Dibrospidium Chloride can cause persistent changes in cellular function, including sustained cell cycle arrest and apoptosis . In vitro and in vivo studies have also demonstrated that the compound’s cytotoxic effects can be maintained over extended periods, making it a promising candidate for long-term cancer treatment .

Dosage Effects in Animal Models

The effects of Dibrospidium Chloride vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, Dibrospidium Chloride can cause significant toxic effects, including damage to healthy tissues and organs . Threshold effects have been observed, where a certain dosage level is required to achieve optimal therapeutic effects without causing excessive toxicity . These findings highlight the importance of dose optimization in the clinical use of Dibrospidium Chloride .

Metabolic Pathways

Dibrospidium Chloride is involved in several metabolic pathways, primarily related to its alkylating properties. The compound interacts with enzymes and cofactors involved in DNA synthesis and repair, leading to the formation of DNA adducts and cross-links . These interactions disrupt normal metabolic processes, resulting in altered metabolic flux and changes in metabolite levels . Additionally, Dibrospidium Chloride can affect the activity of enzymes involved in cellular metabolism, leading to reduced energy production and increased oxidative stress .

Transport and Distribution

Dibrospidium Chloride is transported and distributed within cells and tissues through various mechanisms. The compound can enter cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, Dibrospidium Chloride can bind to intracellular proteins and nucleic acids, leading to its accumulation in specific cellular compartments . The distribution of Dibrospidium Chloride within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of Dibrospidium Chloride is crucial for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct Dibrospidium Chloride to the nucleus . Additionally, the compound can be found in other cellular compartments, such as the cytoplasm and mitochondria, where it can exert its cytotoxic effects .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le chlorure de dibrospidium peut être synthétisé par réaction du dichlorure de 3,12-bis(3-bromopropanoyle)-3,6,9,12-tétraazadispiro[5.2.5~9~.2~6~]hexadécane-6,9-diium avec des réactifs appropriés sous des conditions contrôlées. Les détails spécifiques de la voie de synthèse et des conditions de réaction ne sont pas facilement disponibles dans la littérature .

Méthodes de production industrielle

Il est connu que le composé et ses analogues apparentés ont été développés en Russie dans les années 1980 et sont actuellement utilisés comme médicaments chimiothérapeutiques anticancéreux cytostatiques .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorure de dibrospidium subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques.

Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs appropriés.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions du this compound comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les conditions spécifiques de ces réactions varient en fonction du résultat souhaité .

Principaux produits formés

Les principaux produits formés à partir des réactions du this compound dépendent du type de réaction et des réactifs utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de substitution peuvent entraîner le remplacement des atomes de brome par d'autres groupes fonctionnels .

Applications de recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Le composé est utilisé dans diverses réactions chimiques et études en raison de ses propriétés uniques.

Biologie : Le this compound est étudié pour ses activités biologiques potentielles, notamment ses effets anti-inflammatoires et antinéoplasiques.

Médecine : Le composé est étudié comme traitement potentiel du cancer des os et d'autres types de cancer en raison de ses propriétés antinéoplasiques alkylantes.

Industrie : Le this compound est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques.

Mécanisme d'action

Le mécanisme d'action du this compound implique sa capacité à alkyler l'ADN, ce qui entraîne une perturbation de la réplication et de la transcription de l'ADN. Cela se traduit par l'inhibition de la croissance et de la prolifération des cellules cancéreuses. Le composé cible des voies moléculaires spécifiques impliquées dans la division cellulaire et l'apoptose .

Comparaison Avec Des Composés Similaires

Composés similaires

Spirobromine : Autre nom du chlorure de dibrospidium, avec des propriétés et des applications similaires.

Composés à noyau dispirotripipérazine : Ces composés partagent une structure de base similaire et présentent de larges propriétés antivirales.

Unicité

Le this compound est unique en raison de sa structure chimique spécifique et de son potentiel en tant qu'agent antinéoplasique. Sa capacité à cibler et à perturber la réplication de l'ADN en fait un composé précieux dans la recherche et le traitement du cancer .

Propriétés

IUPAC Name |

3-bromo-1-[12-(3-bromopropanoyl)-3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecan-3-yl]propan-1-one;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32Br2N4O2.2ClH/c19-3-1-17(25)21-5-9-23(10-6-21)13-15-24(16-14-23)11-7-22(8-12-24)18(26)2-4-20;;/h1-16H2;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURYRIVJTBNEGU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2(CCN1C(=O)CCBr)CC[N+]3(CCN(CC3)C(=O)CCBr)CC2.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32Br2Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101006989 | |

| Record name | 3,12-Bis(3-bromopropanoyl)-3,6,9,12-tetraazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101006989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86641-76-1 | |

| Record name | Dibrospidium chloride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086641761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,12-Bis(3-bromopropanoyl)-3,6,9,12-tetraazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101006989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBROSPIDIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRX5L9Y3Z3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

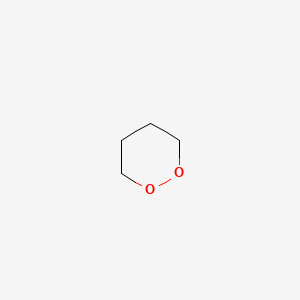

![4-[2-(4-Fluorophenyl)ethenyl]-2,6-dimethylphenol](/img/structure/B1202852.png)

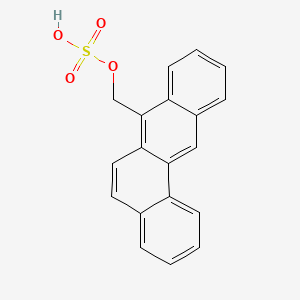

![benzhydryl (6R,7R)-3,4-dimethylidene-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1202857.png)

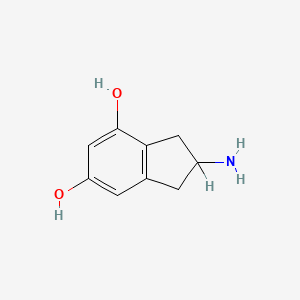

![6-amino-4a,5,6,7,8,9-hexahydro-4H-benzo[7]annulene-1,2-diol](/img/structure/B1202869.png)